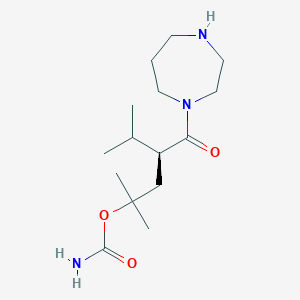
(S)-4-Methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Acide 4-méthyl-2-(1,2,3,4-tétrahydroisoquinoléine-2-carboxamido)pentanoïque est un composé organique complexe avec des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé présente un motif tétrahydroisoquinoléine, qui est un motif structurel retrouvé dans de nombreuses molécules biologiquement actives.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide (S)-4-méthyl-2-(1,2,3,4-tétrahydroisoquinoléine-2-carboxamido)pentanoïque implique généralement plusieurs étapes, en commençant par des matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes:
Formation du noyau tétrahydroisoquinoléine: Ceci peut être réalisé par condensation de Pictet-Spengler, où un aldéhyde aromatique réagit avec une amine en présence d'un catalyseur acide.
Introduction du groupe carboxamido: Cette étape implique la réaction du dérivé tétrahydroisoquinoléine avec un dérivé d'acide carboxylique approprié, tel qu'un chlorure d'acide ou un anhydride, en conditions basiques.
Incorporation des groupes méthyle et acide pentanoïque: Ces groupes peuvent être introduits par des réactions d'alkylation et d'oxydation subséquentes.
Méthodes de production industrielle
La production industrielle de l'acide (S)-4-méthyl-2-(1,2,3,4-tétrahydroisoquinoléine-2-carboxamido)pentanoïque peut impliquer des voies de synthèse similaires mais optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu, le criblage à haut débit des catalyseurs et l'optimisation du procédé pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
(S)-Acide 4-méthyl-2-(1,2,3,4-tétrahydroisoquinoléine-2-carboxamido)pentanoïque peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction: Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du composé, modifiant potentiellement son activité biologique.
Substitution: Le composé peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d'hydrogène.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium, le borohydrure de sodium et l'hydrogénation catalytique sont couramment utilisés.
Substitution: Les réactions de substitution impliquent souvent des nucléophiles tels que les amines, les alcools et les thiols, en conditions basiques ou acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
(S)-Acide 4-méthyl-2-(1,2,3,4-tétrahydroisoquinoléine-2-carboxamido)pentanoïque a plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes, notamment des produits pharmaceutiques et des analogues de produits naturels.
Biologie: Le composé peut être utilisé pour étudier les relations structure-activité des dérivés tétrahydroisoquinoléine, qui sont connus pour présenter diverses activités biologiques.
Industrie: Le composé peut être utilisé dans le développement de nouveaux matériaux, tels que des polymères ou des catalyseurs, avec des propriétés uniques.
Mécanisme d'action
Le mécanisme d'action de l'acide (S)-4-méthyl-2-(1,2,3,4-tétrahydroisoquinoléine-2-carboxamido)pentanoïque implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le motif tétrahydroisoquinoléine est connu pour interagir avec les récepteurs des neurotransmetteurs, modulant potentiellement leur activité. De plus, le groupe carboxamido peut former des liaisons hydrogène avec les protéines cibles, améliorant l'affinité de liaison et la spécificité.
Applications De Recherche Scientifique
(S)-4-Methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: The compound can be used to study the structure-activity relationships of tetrahydroisoquinoline derivatives, which are known to exhibit various biological activities.
Industry: The compound may be used in the development of new materials, such as polymers or catalysts, with unique properties.
Mécanisme D'action
The mechanism of action of (S)-4-Methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the carboxamido group may form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
(S)-Acide 3-méthyl-2-(1,2,3,4-tétrahydroisoquinoléine-2-carboxamido)butanoïque: Ce composé a une structure similaire mais diffère par la longueur de la chaîne alkyle.
(S)-3-Méthyl-2-(1,2,3,4-tétrahydroisoquinoléine-2-carboxamido)butanoate de méthyle:
Unicité
(S)-Acide 4-méthyl-2-(1,2,3,4-tétrahydroisoquinoléine-2-carboxamido)pentanoïque est unique en raison de sa combinaison spécifique de groupes fonctionnels et de stéréochimie, ce qui peut conférer des activités biologiques et une réactivité chimique distinctes par rapport à des composés similaires.
Propriétés
Formule moléculaire |
C16H22N2O3 |
|---|---|
Poids moléculaire |
290.36 g/mol |
Nom IUPAC |
(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)9-14(15(19)20)17-16(21)18-8-7-12-5-3-4-6-13(12)10-18/h3-6,11,14H,7-10H2,1-2H3,(H,17,21)(H,19,20)/t14-/m0/s1 |
Clé InChI |
BLVHPFUYGWDWHI-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)N1CCC2=CC=CC=C2C1 |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)N1CCC2=CC=CC=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-7-(2,4-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11836534.png)


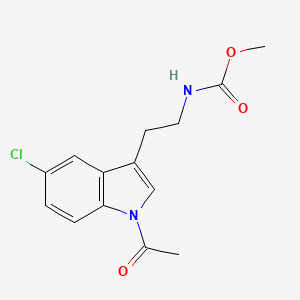

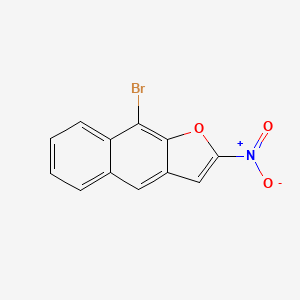

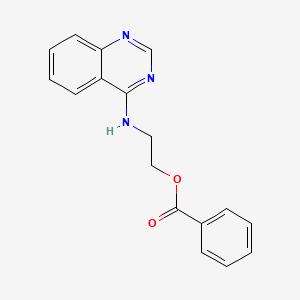
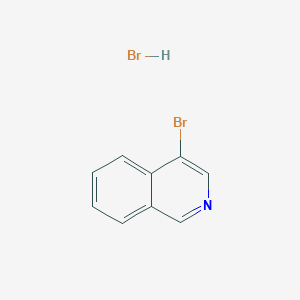

![3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one](/img/structure/B11836578.png)
![4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide](/img/structure/B11836583.png)
![9H-purin-6-amine, 9-(7,7-dimethyl-6,8-dioxaspiro[3.5]non-2-yl)-](/img/structure/B11836606.png)
